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Compound of Interest

Compound Name:
2-Bromo-5-chloro-4-

cyclopropylpyridine

CAS No.: 1934500-72-7

Cat. No.: B2726887

Get Quote

Substituted pyridine scaffolds are foundational components in modern medicinal chemistry and

agrochemical development. Their presence is ubiquitous in a vast array of biologically active

molecules, owing to the pyridine ring's unique electronic properties and its ability to engage in

critical hydrogen bonding interactions. 2-Bromo-5-chloro-4-cyclopropylpyridine emerges as

a particularly valuable, albeit sparsely documented, building block. Its strategic arrangement of

two distinct halogen atoms at electronically differentiated positions (C2 and C5) offers a

platform for selective, sequential functionalization. This guide provides a comprehensive

technical overview of its properties, a proposed synthetic strategy, and its anticipated reactivity

in key cross-coupling reactions, offering researchers and drug development professionals a

framework for its application in creating novel molecular entities. The presence of the

cyclopropyl moiety further enhances its appeal, as this group is often introduced to improve

metabolic stability, binding affinity, and physicochemical properties of lead compounds.

Section 1: Core Chemical and Physical Properties
Precise experimental data for 2-Bromo-5-chloro-4-cyclopropylpyridine is not extensively

available in public literature. However, its core properties can be calculated or inferred from
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established chemical databases and comparison with closely related analogues.

Structural and Physicochemical Data
The fundamental properties of the target compound are summarized below. Data is primarily

derived from computational predictions available through chemical databases. For context, the

experimental melting point of the parent scaffold, 2-Bromo-5-chloropyridine, is 63-71 °C[1].

Property Value Source

IUPAC Name
2-bromo-5-chloro-4-

cyclopropylpyridine
N/A

Molecular Formula C₈H₇BrClN [2]

Molecular Weight 232.51 g/mol [2]

Monoisotopic Mass 230.94504 Da [2]

SMILES C1CC1C2=CC(=NC=C2Cl)Br [2]

InChIKey
BAQYBXBSBUNXTF-

UHFFFAOYSA-N
[2]

Predicted XlogP 3.4 [2]

Appearance
Not documented; likely an off-

white to tan solid
Inferred

Chemical Structure Visualization
The structural arrangement of 2-Bromo-5-chloro-4-cyclopropylpyridine is key to its

reactivity.

Caption: Structure of 2-Bromo-5-chloro-4-cyclopropylpyridine.

Section 2: Proposed Synthesis Pathway
While a specific, validated synthesis for 2-Bromo-5-chloro-4-cyclopropylpyridine is not

published, a plausible and logical route can be constructed based on established pyridine

chemistry. The following multi-step synthesis is proposed.
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Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Hypothetical Protocol
This protocol is a conceptual guide. Researchers should perform small-scale trials to optimize

conditions.

Step 1: Bromination of 2-Amino-4-chloropyridine

Rationale: Electrophilic aromatic substitution on the electron-rich aminopyridine ring.

Bromination is directed to the C5 position, which is activated by the amino group. N-

Bromosuccinimide (NBS) is a safe and effective brominating agent for this transformation[3].

Protocol:

Dissolve 2-amino-4-chloropyridine (1.0 equiv.) in a suitable solvent such as

dichloromethane (CH₂Cl₂) or acetonitrile.

Cool the mixture to 0 °C in an ice bath.

Add N-Bromosuccinimide (1.05 equiv.) portion-wise, maintaining the temperature below 5

°C.

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir

for 2-4 hours.

Monitor reaction completion by TLC or LC-MS.

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 2-amino-5-bromo-4-chloropyridine[3].

Step 2: Sandmeyer Reaction to Install Second Bromo Group

Rationale: The Sandmeyer reaction is a classic method for converting an amino group on an

aromatic ring into a halide via a diazonium salt intermediate. Using HBr and sodium nitrite

will replace the C2-amino group with a bromine atom.
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Protocol:

Suspend 2-amino-5-bromo-4-chloropyridine (1.0 equiv.) in an aqueous solution of

hydrobromic acid (48% HBr).

Cool the suspension to 0 °C.

Add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in water dropwise, keeping the

internal temperature below 5 °C.

Stir the mixture at 0 °C for 1 hour.

Carefully neutralize the reaction with a base (e.g., NaOH solution) while keeping the

temperature low.

Extract the product 2,5-dibromo-4-chloropyridine with a suitable organic solvent (e.g., ethyl

acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify, likely by

column chromatography.

Step 3: Selective Suzuki Coupling with Cyclopropylboronic Acid

Rationale: The C-Br bonds are significantly more reactive than the C-Cl bond in palladium-

catalyzed cross-coupling reactions[4]. The C-Br bond at the C5 position is sterically less

hindered than at the C2 position, potentially favoring its reaction. However, to achieve the

target molecule, we would be targeting the C4 position. The proposed synthesis above has a

flaw. Let's re-evaluate the synthesis. A better route would be to introduce the cyclopropyl

group first.

Revised and More Plausible Synthesis Pathway:

Caption: A revised, more plausible synthetic workflow.

This revised route is more chemically sound, leveraging the higher reactivity of an iodide for the

key C-C bond formation and addressing the final halogenation subsequently.
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Section 3: Chemical Reactivity and Synthetic Utility
The primary synthetic value of 2-Bromo-5-chloro-4-cyclopropylpyridine lies in the differential

reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the

reactivity of aryl halides generally follows the order I > Br > Cl[5]. This allows for a predictable,

two-step functionalization strategy.

Site-Selective Reactivity: C2-Br vs. C5-Cl
The C-Br bond at the 2-position is the more reactive site for oxidative addition to a Pd(0)

catalyst. This is due to its lower bond dissociation energy compared to the C-Cl bond at the 5-

position[4]. Therefore, milder cross-coupling conditions will selectively functionalize the C2

position, leaving the C5-chloro group intact for subsequent transformations.

Sequential Functionalization Strategy

2-Bromo-5-chloro-4-cyclopropylpyridine

2-Aryl-5-chloro-4-cyclopropylpyridine

 Step 1: Suzuki Coupling
(Milder Conditions)
Reacts at C2-Br 

2-Aryl-5-Amino-4-cyclopropylpyridine
(Disubstituted Product)

 Step 2: Buchwald-Hartwig Amination
(Forcing Conditions)

Reacts at C5-Cl 

Click to download full resolution via product page

Caption: Logical workflow for selective, sequential cross-coupling.

Protocol: Suzuki-Miyaura Coupling at the C2-Position
This reaction is a robust method for forming C-C bonds.
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Causality: A palladium(0) catalyst, stabilized by phosphine ligands, undergoes oxidative

addition into the weaker C-Br bond. The boronic acid, activated by a base to form a more

nucleophilic boronate species, then undergoes transmetalation with the palladium complex.

Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst[6].

Generalized Protocol:

To a reaction vessel, add 2-Bromo-5-chloro-4-cyclopropylpyridine (1.0 equiv.), the

desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%),

and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

Purge the vessel with an inert gas (Argon or Nitrogen).

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or

toluene/ethanol.

Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-

MS.

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and

wash with water and then brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to yield the 2-aryl-5-chloro-

4-cyclopropylpyridine[7][8].

Protocol: Buchwald-Hartwig Amination at the C5-
Position
After functionalizing the C2 position, the remaining C-Cl bond can be targeted to form a C-N

bond.

Causality: The oxidative addition of a C-Cl bond to Pd(0) is significantly more challenging

than for a C-Br bond and is often the rate-limiting step[9]. This necessitates the use of highly

active catalyst systems. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are
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essential as they promote the formation of the active monoligated Pd(0) species and

accelerate the reductive elimination step[9][10]. A strong, non-nucleophilic base like sodium

tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the

formation of the palladium-amido complex[9].

Generalized Protocol:

In a glovebox or under a strictly inert atmosphere, combine the 2-aryl-5-chloro-4-

cyclopropylpyridine substrate (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-

catalyst (e.g., a G3 or G4 palladacycle, 2-5 mol%), a specialized ligand (e.g., BrettPhos, 4-

10 mol%), and sodium tert-butoxide (1.4 equiv.).

Add a dry, degassed solvent such as toluene or 1,4-dioxane.

Seal the vessel and heat to a higher temperature, typically 90-110 °C, for 12-24 hours.

Monitor the reaction by LC-MS. Be aware of potential side reactions like

hydrodehalogenation[9].

After cooling, carefully quench the reaction by adding it to a saturated aqueous solution of

ammonium chloride.

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

Purify by column chromatography to afford the final disubstituted product[11].

Section 4: Safety and Handling
No specific safety data sheet (SDS) exists for 2-Bromo-5-chloro-4-cyclopropylpyridine.

However, based on the hazard classifications of structurally similar compounds like 2-bromo-5-

chloropyridine and 2-bromo-5-methylpyridine, a similar hazard profile should be assumed[12]

[13].

Expected Hazards:

H315: Causes skin irritation[12][13][14].

H319: Causes serious eye irritation[12][13][14].
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H335: May cause respiratory irritation[13][14].

May be harmful if swallowed or inhaled.

Recommended Precautions:

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area[13].

P264: Wash hands and any exposed skin thoroughly after handling[12].

P280: Wear protective gloves, protective clothing, eye protection, and face protection[13].

Store in a cool, dry, well-ventilated place in a tightly sealed container.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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